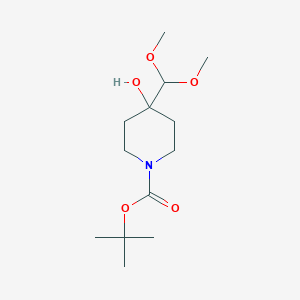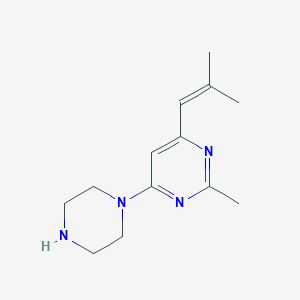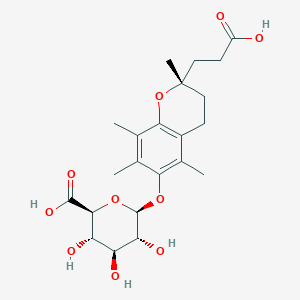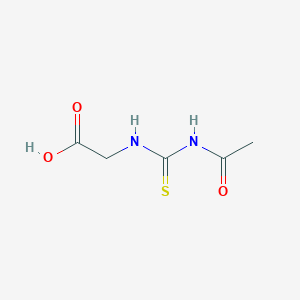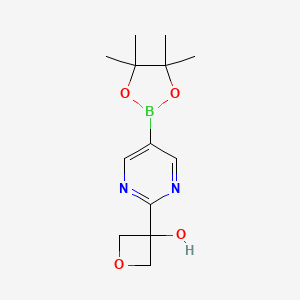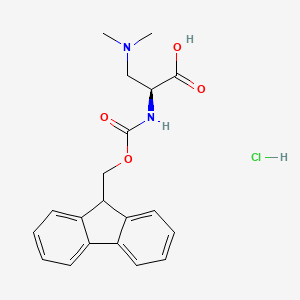
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride is a synthetic compound widely used in organic chemistry and biochemistry. It is known for its role in peptide synthesis, particularly in the protection of amino groups during the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using 9H-Fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
Formation of the Amide Bond: The protected amino acid is then reacted with dimethylamine to form the desired amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Fmoc-Cl: Used for the protection of the amino group.
Dimethylamine: Reacts with the protected amino acid to form the amide bond.
Hydrochloric Acid: Converts the free base to its hydrochloride salt.
Major Products Formed
Fmoc-Protected Amino Acid: Intermediate product formed during the synthesis.
Amide Derivative: Formed after the reaction with dimethylamine.
Hydrochloride Salt: Final product obtained after treatment with hydrochloric acid.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biochemical Studies: Employed in studies involving protein-protein interactions and enzyme mechanisms.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions. The compound interacts with molecular targets such as amino acids and peptides, facilitating their modification and synthesis.
類似化合物との比較
Similar Compounds
- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- (S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride is unique due to its specific structure, which provides stability and selectivity during peptide synthesis. Its ability to protect amino groups under basic conditions and be selectively removed under acidic conditions makes it highly valuable in organic synthesis and biochemical research.
特性
分子式 |
C20H23ClN2O4 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
(2S)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24);1H/t18-;/m0./s1 |
InChIキー |
IHGYNLRBNKUQKI-FERBBOLQSA-N |
異性体SMILES |
CN(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
正規SMILES |
CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
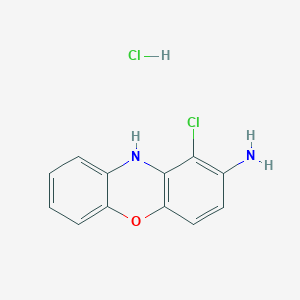
![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)
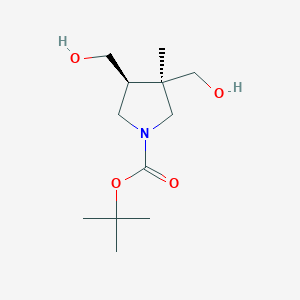
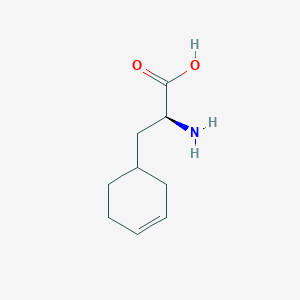
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
